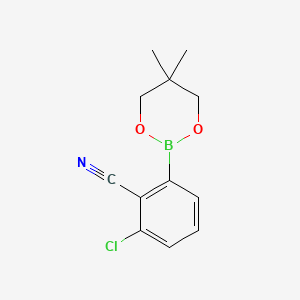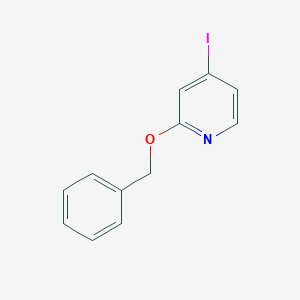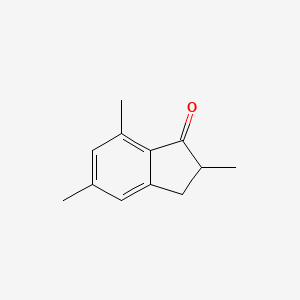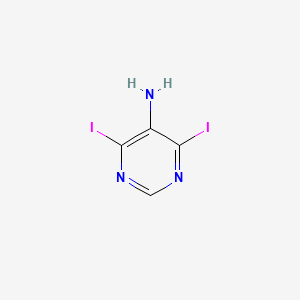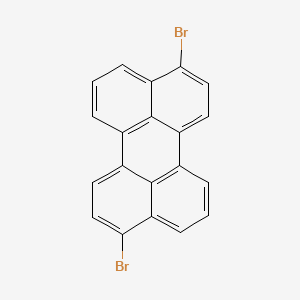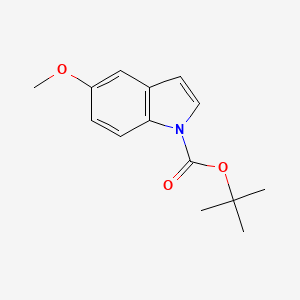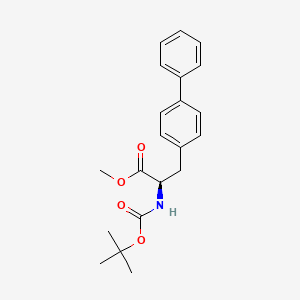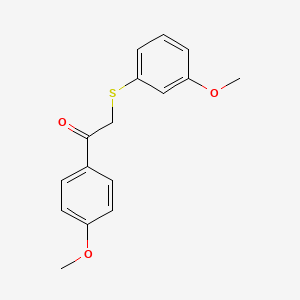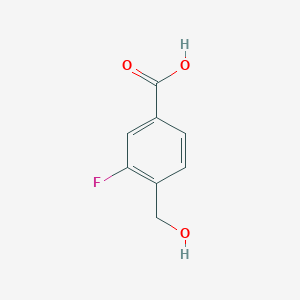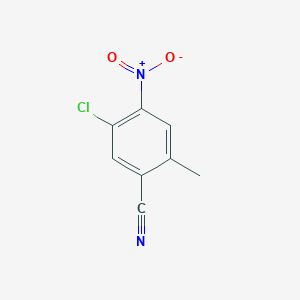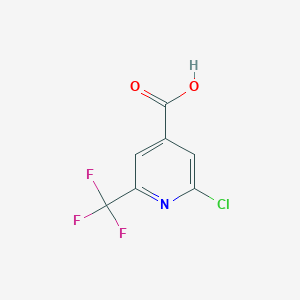
2-Chloro-6-(trifluoromethyl)isonicotinic acid
説明
2-Chloro-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 . Its IUPAC name is 2-chloro-6-(trifluoromethyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethyl)isonicotinic acid is 1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)isonicotinic acid is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
I have conducted a search on the scientific research applications of 2-Chloro-6-(trifluoromethyl)isonicotinic acid. Below are some of the unique applications, each detailed in its own section:
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups which can be further modified to produce active pharmaceutical ingredients (APIs) .
C–F Bond Activation
In organic chemistry, this compound has been utilized for C–F bond activation in a CF3 group, which is a key step in many synthetic processes, including substitutions and functionalizations with transition metals or photoredox catalysts .
Electrochemical Synthesis
The compound has applications in electrochemical synthesis methods, enabling the production of derivatives under metal- and oxidant-free conditions, which is beneficial for greener chemistry practices .
Photoredox Catalysis
It plays a role in photoredox-catalyzed difunctionalization of alkenes, where intermediates derived from this compound are crucial for the reaction process .
Biological Activity
Derivatives of this compound exhibit biological activities that are attributed to the unique properties of the fluorine atom combined with the pyridine moiety, suggesting potential novel applications in biochemistry and pharmacology .
Plant Immune System Induction
There is research into using derivatives of this compound as potential inducers of plants’ natural immune systems, which could have implications for agriculture and plant biology .
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMPMNUSMLQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459100 | |
| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
CAS RN |
796090-23-8 | |
| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

